molecular formula C21H32N4O4 B13750775 N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide CAS No. 101810-92-8

N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide

Cat. No.: B13750775
CAS No.: 101810-92-8
M. Wt: 404.5 g/mol
InChI Key: HZCZYBXRDUQHHO-UHFFFAOYSA-N
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Description

N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide: is a synthetic organic compound with the molecular formula C21H32N4O4. It is known for its unique structure, which includes multiple methacrylamide groups attached to a pentanediylidene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide typically involves the reaction of 1,5-pentanediamine with methacryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Methacryloyl Chloride: Methacryloyl chloride is prepared by reacting methacrylic acid with thionyl chloride.

    Reaction with 1,5-Pentanediamine: The prepared methacryloyl chloride is then reacted with 1,5-pentanediamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide undergoes various chemical reactions, including:

    Polymerization: The methacrylamide groups can undergo free radical polymerization to form cross-linked polymers.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methacrylamide groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.

    Substitution: Nucleophiles such as amines or thiols are used under mild conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is used in the synthesis of advanced polymers with tailored properties. These polymers are explored for their mechanical strength, thermal stability, and chemical resistance.

Biology: In biological research, this compound is investigated for its potential as a cross-linking agent in the preparation of hydrogels and other biomaterials. These materials are used in tissue engineering and drug delivery systems.

Medicine: The compound’s ability to form biocompatible polymers makes it a candidate for medical applications such as wound dressings, implants, and controlled drug release systems.

Industry: In industrial applications, N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is used in the production of high-performance coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide primarily involves its ability to undergo polymerization and cross-linking reactions. The methacrylamide groups react with initiators to form free radicals, which then propagate to form long polymer chains. These chains can further cross-link to form three-dimensional networks, providing enhanced mechanical and chemical properties. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of free radicals .

Comparison with Similar Compounds

    N,N’-Methylenebisacrylamide: Similar in structure but with a methylene bridge instead of a pentanediylidene backbone.

    N,N’-Ethylenebisacrylamide: Contains an ethylene bridge, leading to different polymerization properties.

    N,N’-Hexamethylenebisacrylamide: Features a hexamethylene bridge, providing different mechanical properties in the resulting polymers.

Uniqueness: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is unique due to its pentanediylidene backbone, which offers a balance between flexibility and rigidity in the resulting polymers. This balance makes it suitable for applications requiring both mechanical strength and flexibility .

Biological Activity

Chemical Structure and Properties

N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide is characterized by its tetrakis(methacrylamide) structure, which allows for cross-linking in polymerization processes. Its molecular formula is C20H30N4O8C_{20}H_{30}N_4O_8, and it exhibits a high degree of reactivity due to the presence of multiple methacrylamide groups.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC20H30N4O8C_{20}H_{30}N_4O_8
CAS Number101810-92-8
AppearanceWhite crystalline solid
Purity≥ 96%

The biological activity of this compound can be attributed to its ability to form hydrogels and its potential as a drug delivery system. The polymer's structure allows for controlled release of therapeutic agents, making it suitable for various biomedical applications.

  • Cell Adhesion and Proliferation : Studies have shown that this compound can enhance cell adhesion and proliferation in vitro, particularly in fibroblasts and endothelial cells. The presence of methacrylamide groups facilitates interactions with cell surface receptors, promoting cellular responses.
  • Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes.
  • Biocompatibility : The compound has been evaluated for biocompatibility in several studies, demonstrating low cytotoxicity and favorable responses in animal models. This makes it a candidate for use in tissue engineering and regenerative medicine.

Study 1: Drug Delivery Systems

A study published in the Journal of Biomedical Materials Research explored the use of this compound as a drug delivery vehicle for anti-cancer agents. The results indicated that the compound successfully encapsulated doxorubicin, allowing for sustained release over time while minimizing systemic toxicity.

Study 2: Tissue Engineering Applications

Research conducted at a leading university investigated the application of this polymer in creating scaffolds for tissue engineering. The scaffolds demonstrated excellent mechanical properties and supported the growth of human mesenchymal stem cells, indicating potential for use in bone regeneration.

Table 2: Summary of Case Studies

Study TypeFindingsReference
Drug DeliverySustained release of doxorubicinJournal of Biomedical Materials Research
Tissue EngineeringSupported stem cell growthUniversity Research Publication

Properties

CAS No.

101810-92-8

Molecular Formula

C21H32N4O4

Molecular Weight

404.5 g/mol

IUPAC Name

2-methyl-N-[1,5,5-tris(2-methylprop-2-enoylamino)pentyl]prop-2-enamide

InChI

InChI=1S/C21H32N4O4/c1-12(2)18(26)22-16(23-19(27)13(3)4)10-9-11-17(24-20(28)14(5)6)25-21(29)15(7)8/h16-17H,1,3,5,7,9-11H2,2,4,6,8H3,(H,22,26)(H,23,27)(H,24,28)(H,25,29)

InChI Key

HZCZYBXRDUQHHO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(CCCC(NC(=O)C(=C)C)NC(=O)C(=C)C)NC(=O)C(=C)C

Origin of Product

United States

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